![molecular formula C35H71NO5 B1263033 (2R,3R,4S,5R,6S)-2-(aminomethyl)-6-methoxy-4,5-di(tetradecoxy)oxan-3-ol CAS No. 1115270-63-7](/img/structure/B1263033.png)
(2R,3R,4S,5R,6S)-2-(aminomethyl)-6-methoxy-4,5-di(tetradecoxy)oxan-3-ol
説明
“(2R,3R,4S,5R,6S)-2-(aminomethyl)-6-methoxy-4,5-di(tetradecoxy)oxan-3-ol” is a chemical compound with the molecular formula C35H71NO5 . It has a molecular weight of 585.94 .
Physical and Chemical Properties The compound has a calculated density of 1.0±0.1 g/cm3 . The index of refraction is calculated to be 1.484 . The boiling point is calculated to be 650.2±55.0 ºC at 760 mmHg , and the flash point is calculated to be 347.0±31.5 ºC .
科学的研究の応用
Chemotherapy-Induced Gastrointestinal Toxicity
IAXO-102: has been studied for its potential to mitigate gastrointestinal mucositis (GIM), a common side effect of chemotherapy drugs like irinotecan (CPT-11). It acts as a toll-like receptor 4 (TLR4) antagonist , which is implicated in the development of GIM. In a murine model, IAXO-102 showed promise in reducing symptomatic parameters of GIM and tissue injury in the colon .
Anti-Inflammatory Applications
The compound’s ability to selectively interfere with TLR4 and its co-receptors MD-2 and CD-14 makes it a candidate for treating inflammatory diseases. Experimental studies have explored its use in conditions like abdominal aortic aneurysms, showcasing its potential to inhibit TLR4-mediated inflammation .
Structural Analysis for Drug Development
IAXO-102: has been the subject of structural studies to understand its interaction with TLR4. Such in silico analyses provide insights into the binding activities of TLR4 ligands, which is crucial for the rational development of therapeutic anti-inflammation drugs targeting TLR4 in the gastrointestinal tract .
Toll-Like Receptor 4 (TLR4) Ligand Recognition
The compound’s interaction with TLR4 has been analyzed to develop a better understanding of how it can be used to modulate the receptor’s activity. This is particularly relevant for conditions where TLR4 plays a role in excessive or dysregulated inflammatory responses .
Potential Cancer Therapeutics
While IAXO-102’s primary research focus has been on its role as a TLR4 antagonist, its impact on tumor activity has also been observed. In the same study that investigated its effects on GIM, a reduction in tumor volume was noted in mice treated with IAXO-102 compared to controls .
Safety and Hazards
The compound is labeled with the GHS07 warning symbol . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
The primary target of IAXO-102 is Toll-like receptor 4 (TLR4) . TLR4 is a receptor of innate immunity, activated by Pathogen- and Damage-Associated Molecular Patterns (PAMPs and DAMPs), and triggers pro-inflammatory responses . It plays a crucial role in chemotherapy-induced gastrointestinal inflammation . IAXO-102 also has a reported off-target action at CD-14 , another part of the LPS signaling complex with TLR4-MD-2 .
Mode of Action
IAXO-102 acts as a TLR4 antagonist , negatively regulating TLR4 signaling . It inhibits MAPK and p65 NF-κB phosphorylation and the expression of TLR4 dependent proinflammatory protein . In silico docking studies suggest that IAXO-102 binds to both the upper and lower bounds of the TLR4-MD-2 complex .
Biochemical Pathways
The action of IAXO-102 affects the TLR4 signaling pathway . By inhibiting TLR4, IAXO-102 reduces the activation of downstream signaling pathways, including NF-κB and IRF3 . These pathways control cellular responses to TLR4 activation, and their dysregulation is associated with many inflammatory conditions .
Pharmacokinetics
The compound’s ability to prevent experimental abdominal aortic aneurysm development suggests that it has sufficient bioavailability to exert its effects in vivo.
Result of Action
IAXO-102 has been shown to prevent diarrhoea in mice treated with CPT-11, a chemotherapeutic agent . It also reduces tissue injury in the colon .
Action Environment
The environment in which IAXO-102 acts can influence its efficacy and stability. For instance, the presence of other molecules, such as PAMPs and DAMPs, can affect the activation of TLR4 and thus the effectiveness of IAXO-102 . .
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(aminomethyl)-6-methoxy-4,5-di(tetradecoxy)oxan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-39-33-32(37)31(30-36)41-35(38-3)34(33)40-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-35,37H,4-30,36H2,1-3H3/t31-,32-,33+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFNDPRLMVKKO-KJQSSVQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(OC(C1OCCCCCCCCCCCCCC)OC)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OCCCCCCCCCCCCCC)OC)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H71NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6S)-2-(aminomethyl)-6-methoxy-4,5-di(tetradecoxy)oxan-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。